molecular formula C22H18N4O3 B4056888 4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4056888
M. Wt: 386.4 g/mol
InChI Key: DSFHHJVYRLIVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a benzylamino group, a nitrophenyl group, and a dihydrophthalazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Benzylation: The benzylamino group is introduced by reacting the nitrated intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydrophthalazinone core. This can be achieved through a condensation reaction with a suitable reagent, such as phthalic anhydride, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, acetone solvent.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-[4-(Aminophenyl)-2-methyl-1,2-dihydrophthalazin-1-one.

    Oxidation: 4-[4-(Benzylideneamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can undergo redox reactions, contributing to its biological activity. The dihydrophthalazinone core provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzylamino)-3-nitrophenyl]-2-methyl-1,2-dihydrophthalazin-1-one is unique due to its combination of a benzylamino group, a nitrophenyl group, and a dihydrophthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(benzylamino)-3-nitrophenyl]-2-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-25-22(27)18-10-6-5-9-17(18)21(24-25)16-11-12-19(20(13-16)26(28)29)23-14-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHHJVYRLIVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

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